4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide
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Overview
Description
4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide is a chemical compound with the molecular formula C13H11BrN2O3S and a molecular weight of 355.21 g/mol . This compound is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 4-aminobenzenesulfonamide . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Scientific Research Applications
4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to cell death . Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial enzyme systems .
Comparison with Similar Compounds
4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-[(5-Bromo-2-hydroxybenzylidene)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide: This compound has a similar structure but includes a thiazole ring, which may enhance its biological activity.
4-[(5-Bromo-2-hydroxybenzylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: This derivative includes a pyrimidine ring, which can alter its chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
4-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c14-10-1-6-13(17)9(7-10)8-16-11-2-4-12(5-3-11)20(15,18)19/h1-8,17H,(H2,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZCXFNEZYMLLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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